molecular formula C25H21N3OS2 B304295 6-METHYL-2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE

6-METHYL-2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE

Cat. No.: B304295
M. Wt: 443.6 g/mol
InChI Key: XPSXZBKURPIYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-METHYL-2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound with a unique structure that combines elements of phenothiazine and quinoline

Preparation Methods

The synthesis of 6-METHYL-2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 6-methyl-5,6,7,8-tetrahydroquinoline with 2-oxo-2-(10H-phenothiazin-10-yl)ethyl chloride in the presence of a base to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenothiazine moiety, where halogenated derivatives can be synthesized using halogenating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

6-METHYL-2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenothiazine moiety is known to interact with dopamine receptors, which could explain its potential effects on the central nervous system. Additionally, the quinoline structure may allow it to intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar compounds include other phenothiazine derivatives and quinoline-based molecules. Compared to these compounds, 6-METHYL-2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE is unique due to its combined structural features, which may confer distinct biological and chemical properties. Some similar compounds are:

Properties

Molecular Formula

C25H21N3OS2

Molecular Weight

443.6 g/mol

IUPAC Name

6-methyl-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C25H21N3OS2/c1-16-10-11-19-17(12-16)13-18(14-26)25(27-19)30-15-24(29)28-20-6-2-4-8-22(20)31-23-9-5-3-7-21(23)28/h2-9,13,16H,10-12,15H2,1H3

InChI Key

XPSXZBKURPIYAJ-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)C=C(C(=N2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C#N

Canonical SMILES

CC1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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